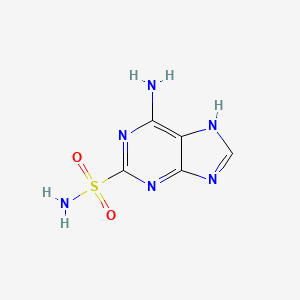
6-amino-7H-purine-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-amino-7H-purine-2-sulfonamide is a compound that belongs to the class of sulfonamides, which are known for their wide range of biological activities. Sulfonamides have been extensively studied due to their antibacterial, antifungal, diuretic, hypoglycemic, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-7H-purine-2-sulfonamide typically involves the reaction of primary or secondary amines with sulfonyl chlorides in the presence of organic or inorganic bases . One common method includes the oxidation of 2-amino-9H-purin-6-sulfenamide using selective and moderate oxidants such as m-chloroperbenzoic acid (m-CPBA) . This reaction yields the desired sulfonamide compound with moderate efficiency.
Industrial Production Methods
Industrial production of sulfonamides often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
6-amino-7H-purine-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like m-CPBA.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the sulfonamide group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: m-CPBA is commonly used as an oxidizing agent.
Reduction: Sodium borohydride is a typical reducing agent.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with m-CPBA yields sulfonamide derivatives, while reduction with sodium borohydride can produce amine derivatives.
Scientific Research Applications
6-amino-7H-purine-2-sulfonamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an antimicrobial and antifungal agent.
Medicine: Investigated for its anticancer properties and potential use in chemotherapy.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-amino-7H-purine-2-sulfonamide involves the inhibition of bacterial enzyme dihydropteroate synthetase . This enzyme is crucial for the synthesis of folic acid in bacteria. By inhibiting this enzyme, the compound prevents the bacteria from synthesizing folic acid, which is essential for their growth and replication . This bacteriostatic effect makes it an effective antimicrobial agent.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: Another sulfonamide with similar antibacterial properties.
Sulfamethoxazole: Commonly used in combination with trimethoprim for treating bacterial infections.
Sulfadimethoxine: Used in veterinary medicine for its long-acting antibacterial effects.
Uniqueness
6-amino-7H-purine-2-sulfonamide is unique due to its specific structure, which allows it to interact with different molecular targets compared to other sulfonamides.
Properties
CAS No. |
89323-34-2 |
|---|---|
Molecular Formula |
C5H6N6O2S |
Molecular Weight |
214.21 g/mol |
IUPAC Name |
6-amino-7H-purine-2-sulfonamide |
InChI |
InChI=1S/C5H6N6O2S/c6-3-2-4(9-1-8-2)11-5(10-3)14(7,12)13/h1H,(H2,7,12,13)(H3,6,8,9,10,11) |
InChI Key |
BCVILSNVWGSYFL-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC2=NC(=NC(=C2N1)N)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















